molecular formula C12H16BrNS B13246744 3-(((4-Bromophenyl)thio)methyl)piperidine

3-(((4-Bromophenyl)thio)methyl)piperidine

Cat. No.: B13246744
M. Wt: 286.23 g/mol
InChI Key: HZGSEUWGGYYBER-UHFFFAOYSA-N
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Description

3-(((4-Bromophenyl)thio)methyl)piperidine is an organic compound that features a piperidine ring substituted with a bromophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Bromophenyl)thio)methyl)piperidine typically involves the reaction of 4-bromothiophenol with piperidine derivatives. One common method is the nucleophilic substitution reaction where 4-bromothiophenol reacts with a piperidine derivative in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(((4-Bromophenyl)thio)methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, copper catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    4-Bromothiophenol: Shares the bromophenylthio group but lacks the piperidine ring.

    Piperidine: Lacks the bromophenylthio group but shares the piperidine ring structure.

    Thiophenol: Contains the thiophenol group but lacks the bromine atom and piperidine ring.

Uniqueness

3-(((4-Bromophenyl)thio)methyl)piperidine is unique due to the combination of the bromophenylthio group and the piperidine ring. This combination imparts specific chemical and biological properties that are not present in the individual components .

Properties

Molecular Formula

C12H16BrNS

Molecular Weight

286.23 g/mol

IUPAC Name

3-[(4-bromophenyl)sulfanylmethyl]piperidine

InChI

InChI=1S/C12H16BrNS/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-9H2

InChI Key

HZGSEUWGGYYBER-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CSC2=CC=C(C=C2)Br

Origin of Product

United States

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